

An In-depth Technical Guide to R59949: A Diacylglycerol Kinase Inhibitor

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Compound of Interest

Compound Name: R 59494

Cat. No.: B1678720

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Introduction: R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinases (DGKs). As a pan-DGK inhibitor, it has become a critical tool for researchers studying the intricate roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of R59949, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

R59949, also known as 3-{2-[4-[bis-(4-Fluorophenyl)methylene]-1-piperidinyl]ethyl}-2,3-dihydro-2-thioxo-4(1H)quinazolinone, is a synthetic compound recognized for its inhibitory action against DGK enzymes.[1][2] Its core structure consists of a thioxo-dihydroquinazolinone moiety linked to a bis(fluorophenyl)methylene piperidine group.[1] This structure contributes to its specificity and potency.[3]

Table 1: Physicochemical Properties of R59949

Property	Value	Reference
IUPAC Name	3-(2-(4-(bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one	[1]
Synonyms	R-59949, DGK Inhibitor II	[1][4]
CAS Number	120166-69-0	[1][5]
Chemical Formula	C ₂₈ H ₂₅ F ₂ N ₃ OS	[1][4]
Molecular Weight	489.58 g/mol	[1]
Appearance	White solid	[6]
Solubility	DMSO: 33-98 mg/mL, DMF: 33 mg/mL, Ethanol: 1-2 mg/mL, Insoluble in water	[4][7]
SMILES	<chem>O=C1N(CCN2CC/C(CC2)=C(C3=CC=C(F)C=C3)\C4=CC=C(F)C=C4)C(NC5=C1C=CC=C5)=S</chem>	[1]

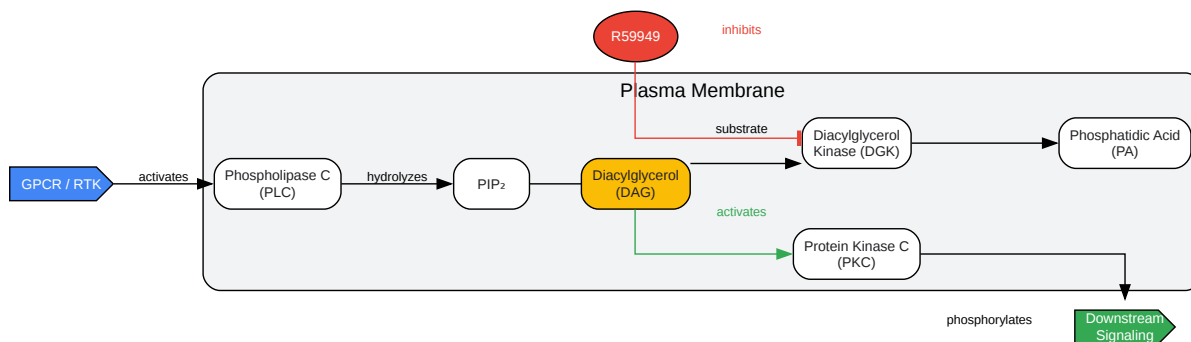
Mechanism of Action and Biological Activity

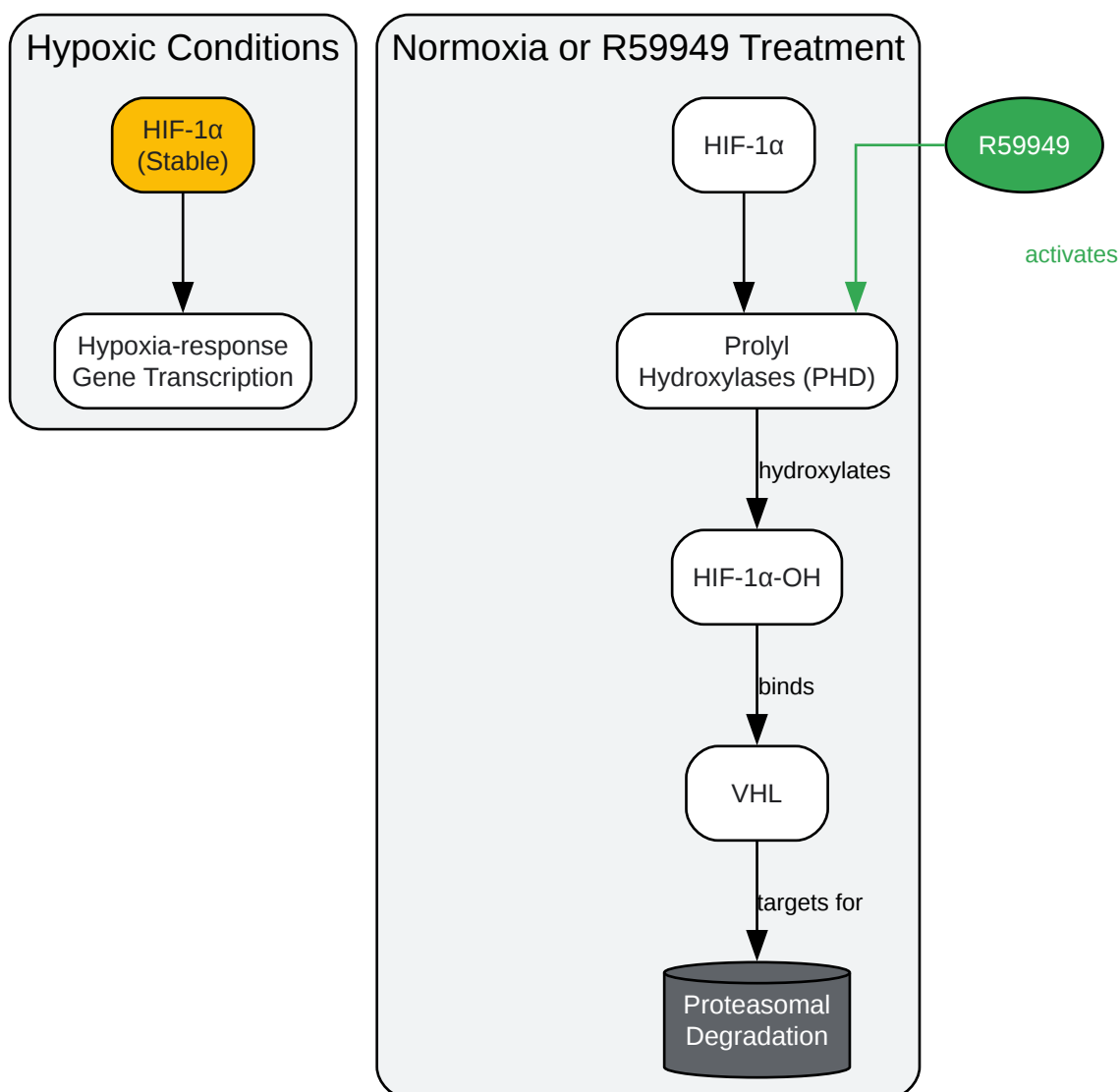
R59949's primary mechanism of action is the inhibition of diacylglycerol kinases. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory node controlling the balance of these two important lipid second messengers.[8]

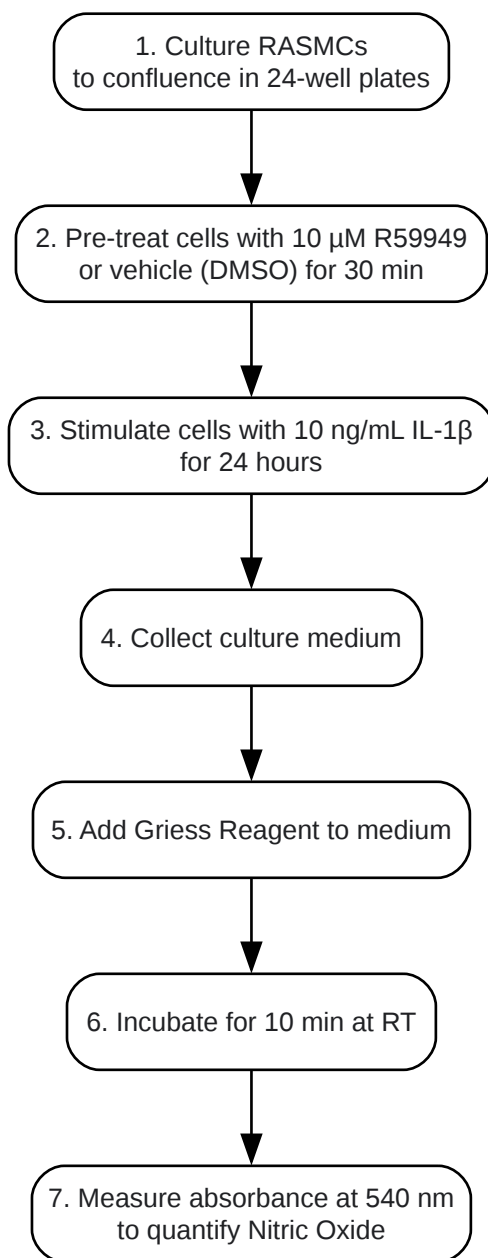
R59949 is characterized as a pan-DGK inhibitor with a general IC₅₀ of 300 nM.[4][5][7] It exhibits a degree of selectivity among the various DGK isoforms, strongly inhibiting the type I isoforms DGK α and DGK γ , while only moderately affecting type II isoforms DGK θ and DGK κ . [5][7]

Downstream Signaling Pathways

By inhibiting DGK, R59949 prevents the conversion of DAG to PA. This leads to an intracellular accumulation of DAG, which subsequently enhances the activity of DAG-effector proteins, most notably Protein Kinase C (PKC).^{[5][9]} This activation of PKC can trigger a cascade of downstream signaling events.







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